SR 16584

Description

Properties

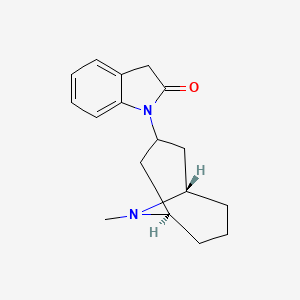

IUPAC Name |

1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-18-13-6-4-7-14(18)11-15(10-13)19-16-8-3-2-5-12(16)9-17(19)20/h2-3,5,8,13-15H,4,6-7,9-11H2,1H3/t13-,14+,15? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDZCNCCCWFCIN-YIONKMFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC1CC(C2)N3C(=O)CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CCC[C@H]1CC(C2)N3C(=O)CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Unseen Hand at the Synapse: A Technical Guide to the Mechanism of Action of SR 16584

For Immediate Release

A deep dive into the selective, noncompetitive antagonism of the α3β4 nicotinic acetylcholine receptor by SR 16584, offering a valuable tool for neuroscience and drug development research.

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacological profile. We will explore its binding and functional characteristics, the signaling pathways it modulates, and the experimental methodologies used to elucidate its action.

Core Mechanism of Action: Selective and Noncompetitive Antagonism

This compound distinguishes itself as a highly selective antagonist for the α3β4 subtype of neuronal nAChRs.[1][2] Unlike competitive antagonists that vie with the endogenous ligand acetylcholine (ACh) for the same binding site, this compound acts noncompetitively.[1] This suggests that it binds to an allosteric site on the receptor, a location distinct from the ACh binding site, or it may act by physically obstructing the ion channel pore.[3][4][5] This noncompetitive inhibition is typically insurmountable, meaning its blocking effect cannot be overcome by increasing the concentration of the agonist.[5]

The primary functional consequence of this compound binding is the inhibition of ion flux through the α3β4 nAChR channel.[1] This blockade prevents the influx of cations, predominantly sodium (Na+) and calcium (Ca2+), that would normally occur upon receptor activation by acetylcholine.

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Functional Potency of this compound

| Parameter | Receptor Subtype | Value (µM) | Assay Type | Reference |

| IC50 | α3β4 nAChR | 10.2 | Calcium Flux Assay | [2] |

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Binding Affinity (Ki) | Functional Inhibition (IC50) | Reference |

| α3β4 nAChR | 0.508 µM | 10.2 µM | [1] |

| α4β2 nAChR | > 100 µM | No measurable affinity | [1] |

| α7 nAChR | > 100 µM | No measurable affinity | [1] |

Modulation of Signaling Pathways

The antagonism of α3β4 nAChRs by this compound leads to the inhibition of downstream signaling cascades that are crucial for neuronal function.

Inhibition of Cation Influx and Depolarization

Activation of α3β4 nAChRs by acetylcholine opens a non-selective cation channel, leading to the influx of Na+ and Ca2+. This influx causes depolarization of the cell membrane, which can trigger the firing of action potentials and the activation of voltage-gated ion channels. This compound, by preventing the opening of the ion channel, directly blocks this initial signaling event.

Attenuation of Calcium-Mediated Signaling

The influx of Ca2+ through α3β4 nAChRs acts as a second messenger, initiating a variety of intracellular signaling cascades. These can include the activation of protein kinases, modulation of gene expression, and the release of neurotransmitters. By blocking this initial calcium entry, this compound effectively dampens these downstream effects.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established experimental techniques.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of this compound for various nAChR subtypes. The general principle involves a competition experiment where increasing concentrations of the unlabeled compound (this compound) are used to displace a radiolabeled ligand with known high affinity for the receptor.

Detailed Methodology (based on Zaveri et al., 2010):

-

Membrane Preparation: Membranes from cell lines stably expressing the human α3β4, α4β2, or α7 nAChR subtypes are prepared.

-

Radioligand: [³H]epibatidine is typically used as the radioligand for α3β4 and α4β2 receptors, while [¹²⁵I]α-bungarotoxin is used for α7 receptors.

-

Incubation: Membranes, radioligand, and this compound are incubated in an appropriate buffer.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Competition binding curves are generated, and IC50 values are calculated. Ki values are then determined using the Cheng-Prusoff equation.

Functional Assays: Calcium Imaging

To assess the functional antagonism of this compound, calcium imaging is a commonly used technique. This method measures changes in intracellular calcium concentrations in response to receptor activation and inhibition.

Detailed Methodology (based on Zaveri et al., 2010):

-

Cell Culture: Cells expressing the α3β4 nAChR are cultured on plates suitable for fluorescence microscopy.

-

Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Stimulation: An agonist (e.g., epibatidine) is applied to the cells to induce an increase in intracellular calcium.

-

Inhibition: this compound is pre-incubated with the cells before the addition of the agonist to determine its inhibitory effect on the calcium response.

-

Data Acquisition: Changes in fluorescence intensity are monitored over time using a fluorescence plate reader or microscope.

-

Data Analysis: The inhibition of the agonist-induced calcium flux by this compound is quantified to determine the IC50 value.

Electrophysiology

Patch-clamp electrophysiology provides a direct measure of ion channel function. This technique can be used to characterize the effects of this compound on the ion currents mediated by α3β4 nAChRs.

General Protocol:

-

Cell Preparation: Whole-cell patch-clamp recordings are performed on cells expressing the α3β4 nAChR.

-

Agonist Application: An agonist is applied to the cell to elicit an inward current.

-

Antagonist Application: this compound is co-applied with the agonist or pre-applied to measure its effect on the agonist-induced current.

-

Data Analysis: The reduction in the current amplitude in the presence of this compound is used to quantify its antagonistic activity. The voltage-dependence of the block can also be investigated to provide further insights into the mechanism of action.

Conclusion

This compound is a valuable pharmacological tool for the study of α3β4 nicotinic acetylcholine receptors. Its high selectivity and noncompetitive mechanism of action make it particularly useful for dissecting the physiological and pathological roles of this specific nAChR subtype. The data and protocols presented in this guide provide a comprehensive foundation for researchers utilizing this compound in their investigations of neuronal signaling and for those involved in the development of novel therapeutics targeting the cholinergic system.

References

- 1. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular mechanisms and binding site locations for noncompetitive antagonists of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.okstate.edu [scholars.okstate.edu]

- 5. benchchem.com [benchchem.com]

SR16584: A Technical Guide to a Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR16584 is a novel chemical entity identified as a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR) subtype.[1][2] This receptor is implicated in a variety of physiological processes and is a significant target for therapeutic development, particularly in the context of addiction and certain neurological disorders.[1] This document provides an in-depth technical overview of SR16584, including its pharmacological properties, the experimental methodologies used for its characterization, and the relevant cellular signaling pathways.

Quantitative Pharmacological Data

The pharmacological profile of SR16584 has been characterized through in vitro binding and functional assays. The data highlight its high affinity and selectivity for the α3β4 nAChR.

| Parameter | Receptor Subtype | Value | Assay Type | Reference |

| Binding Affinity (Ki) | α3β4 | 507.86 ± 162.39 nM | Radioligand Binding ([³H]epibatidine) | [2] |

| α4β2 | >100 µM | Radioligand Binding ([³H]epibatidine) | [1][2] | |

| α7 | >100 µM | Radioligand Binding ([³H]epibatidine) | [1][2] | |

| Functional Antagonism (IC50) | α3β4 | 10.2 µM | Ca²⁺ Flux Assay (FLIPR) | [1] |

Table 1: Quantitative Pharmacological Data for SR16584. This table summarizes the key binding affinity and functional antagonism values for SR16584 at various nAChR subtypes. The data demonstrates a significant selectivity for the α3β4 subtype over the α4β2 and α7 subtypes.

Mechanism of Action

SR16584 functions as a non-competitive antagonist at the α3β4 nAChR.[1] In functional assays, it has been shown to inhibit the calcium flux induced by the agonist epibatidine in cells expressing the α3β4 receptor.[1] Scatchard analysis of [³H]epibatidine binding in the presence of SR16584 indicates that it reduces the maximal binding capacity (Bmax) and alters the dissociation constant (Kd), which is characteristic of non-competitive inhibition.[1]

Experimental Protocols

The characterization of SR16584 involved standard and well-validated pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

-

Cell Lines and Membrane Preparation: Human Embryonic Kidney (HEK-293) cells stably transfected with the desired human nAChR subunits (e.g., α3 and β4) are cultured and harvested. The cells are then homogenized, and the cell membranes are isolated through centrifugation.

-

Radioligand: [³H]epibatidine, a high-affinity nAChR ligand, is used as the radiolabeled probe.

-

Assay Procedure:

-

Cell membranes are incubated with a fixed concentration of [³H]epibatidine and varying concentrations of the test compound (SR16584).

-

The incubation is carried out in a suitable buffer (e.g., Tris-HCl) at room temperature for a defined period to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled, high-affinity ligand like nicotine.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Fluorometric Imaging Plate Reader (FLIPR) Calcium Flux Assay

This cell-based functional assay measures the ability of a compound to antagonize the receptor's response to an agonist, typically by measuring changes in intracellular calcium concentration.

-

Cell Lines: HEK-293 cells stably expressing the human α3β4 nAChR are used.

-

Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM) is loaded into the cells prior to the assay.

-

Assay Procedure:

-

Cells are plated in a microplate and loaded with the calcium indicator dye.

-

The test compound (SR16584) at various concentrations is pre-incubated with the cells.

-

The plate is then placed in a FLIPR instrument.

-

An agonist, such as epibatidine, is added to the wells to stimulate the α3β4 nAChRs.

-

The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells upon receptor activation.

-

-

Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal. The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the antagonist.

Visualizations

Signaling Pathway and Antagonism

The following diagram illustrates the signaling cascade initiated by the activation of the α3β4 nAChR and the point of intervention by SR16584.

Caption: α3β4 nAChR signaling and SR16584 antagonism.

Experimental Workflow: Radioligand Binding Assay

This diagram outlines the key steps in the radioligand binding assay used to determine the binding affinity of SR16584.

Caption: Workflow for the radioligand binding assay.

Experimental Workflow: FLIPR Calcium Flux Assay

This diagram illustrates the procedure for the functional calcium flux assay to measure the antagonistic activity of SR16584.

References

- 1. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

SR16584: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of SR16584, a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR). The information presented herein is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development who are interested in the role of α3β4 nAChRs in various physiological and pathological processes, including nicotine addiction.

Discovery of a Novel α3β4 nAChR Ligand

SR16584 was identified through the screening of a focused library of small molecules designed to interact with nicotinic acetylcholine receptors.[1] This discovery effort was aimed at identifying ligands with high selectivity for the α3β4 nAChR subtype, which, at the time, were largely unavailable. The lead compound, designated as 5 in the initial publication and later known as SR16584, emerged as a promising candidate with significant binding affinity for the α3β4 nAChR and no discernible affinity for the more prevalent α4β2 or α7 nAChR subtypes.[1]

The structure of SR16584 features an azabicyclo[3.3.1]nonane core linked to a dihydroindolinone moiety.[1] Structure-activity relationship (SAR) studies revealed that both the bicyclic core and the heteroaromatic ring system are crucial for its selectivity towards the α3β4 nAChR.[1] Notably, the dihydroindolinone ring was identified as a novel heterocyclic scaffold for nAChR ligands that confers antagonist activity.[1]

Synthesis of SR16584

The synthesis of SR16584 and its analogs is achieved through standard and established synthetic methodologies. A key step in the synthesis of the core structure involves a reductive amination reaction.

Experimental Protocol: Synthesis of SR16584

The following protocol is a representative synthesis based on published general methodologies for analogous compounds.

Step 1: Synthesis of the Azabicyclo[3.3.1]nonane Ketone Intermediate

A detailed procedure for a similar core structure is as follows: A mixture of N-benzyl-4-piperidone, paraformaldehyde, and a suitable acid catalyst in an appropriate solvent is heated to reflux. The resulting intermediate is then cyclized to form the 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Step 2: Reductive Amination with 1,3-dihydro-2H-indol-2-one

-

To a solution of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (1 equivalent) and 1,3-dihydro-2H-indol-2-one (1.2 equivalents) in a suitable solvent such as dichloroethane, add sodium triacetoxyborohydride (1.5 equivalents).

-

The reaction mixture is stirred at room temperature for 24-48 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the final product, SR16584.

Pharmacological Characterization

SR16584 has been extensively characterized through a series of in vitro and in vivo assays to determine its binding affinity, functional activity, and subtype selectivity.

Radioligand Binding Assays

Binding affinities of SR16584 for various nAChR subtypes were determined using competitive radioligand binding assays with [³H]epibatidine.

-

Membrane Preparation: Membranes from Human Embryonic Kidney (HEK) cells stably transfected with the desired human nAChR subunits (e.g., α3β4, α4β2) are prepared. Cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged. The resulting pellet is resuspended in the assay buffer.

-

Binding Reaction: In a 96-well plate, membrane homogenates (containing a specific amount of protein) are incubated with a fixed concentration of [³H]epibatidine (e.g., 0.5 nM) and varying concentrations of the competing ligand (SR16584).

-

Incubation: The reaction mixture is incubated for a defined period (e.g., 2-3 hours) at room temperature to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM epibatidine). The IC50 values are calculated by non-linear regression analysis of the competition curves, and the Ki values are determined using the Cheng-Prusoff equation.

Functional Assays

The functional activity of SR16584 as an antagonist was evaluated using calcium flux assays in cells expressing α3β4 nAChRs.

-

Cell Culture: HEK-293 cells stably expressing the human α3β4 nAChR are plated in 96-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time (e.g., 1 hour) at 37°C.

-

Compound Addition: The cells are washed to remove excess dye, and then incubated with varying concentrations of SR16584 (or vehicle control) for a short period (e.g., 15-30 minutes).

-

Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence imaging plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before the addition of a nAChR agonist (e.g., epibatidine or acetylcholine) at a concentration that elicits a submaximal response (EC80). The change in fluorescence, indicative of intracellular calcium influx, is monitored over time.

-

Data Analysis: The antagonist effect of SR16584 is quantified by the reduction in the agonist-induced calcium response. IC50 values are determined by plotting the percentage of inhibition against the concentration of SR16584.

Quantitative Data Summary

The following tables summarize the quantitative data for SR16584 and related compounds from published literature.

Table 1: Binding Affinities (Ki, nM) of SR16584 and Analogs at nAChR Subtypes

| Compound | α3β4 nAChR | α4β2 nAChR | α7 nAChR | Selectivity (α4β2/α3β4) |

| SR16584 (5) | 100 nM[1] | >10,000 nM[1] | >10,000 nM[1] | >100-fold[1] |

| Desmethyl-SR16584 (6) | 120 nM[1] | >10,000 nM[1] | >10,000 nM[1] | >83-fold[1] |

| Epibatidine | 0.05 nM | 0.02 nM | 150 nM | 0.4 |

| Nicotine | 200 nM | 1 nM | 2,000 nM | 0.005 |

Table 2: Functional Antagonist Activity (IC50, µM) of SR16584

| Compound | α3β4 nAChR (vs. Epibatidine) |

| SR16584 (5) | 0.25 µM[1] |

| Desmethyl-SR16584 (6) | 0.30 µM[1] |

Mechanism of Action and Signaling Pathways

SR16584 acts as a non-competitive antagonist at the α3β4 nAChR.[1] Nicotinic acetylcholine receptors are ligand-gated ion channels that, upon activation by an agonist like acetylcholine or nicotine, undergo a conformational change that opens a central pore permeable to cations, including Na⁺ and Ca²⁺.[2] The influx of these ions leads to depolarization of the cell membrane and, in the case of Ca²⁺, can trigger various downstream intracellular signaling cascades.

As an antagonist, SR16584 binds to the α3β4 receptor and prevents the conformational change induced by agonists, thereby blocking ion flux and subsequent cellular responses. The non-competitive nature of its antagonism suggests that it may bind to an allosteric site on the receptor, a site distinct from the agonist binding site.[1]

The blockade of α3β4 nAChRs by SR16584 has implications for neuronal signaling, particularly in regions where this receptor subtype is expressed, such as the medial habenula and interpeduncular nucleus, which are involved in nicotine aversion and withdrawal.[3] By inhibiting the activity of these receptors, SR16584 can modulate the release of neurotransmitters and alter neuronal excitability.

Visualizations

Caption: Experimental workflow for the synthesis and pharmacological evaluation of SR16584.

Caption: Signaling pathway of the α3β4 nAChR and the inhibitory action of SR16584.

In Vivo Studies

The selective antagonist properties of SR16584 at the α3β4 nAChR make it a valuable tool for investigating the role of this receptor subtype in complex behaviors. In vivo studies have explored the effects of SR16584 on nicotine-related behaviors in animal models.

Experimental Protocol: Nicotine Self-Administration in Rats

-

Animal Subjects: Male Wistar rats are typically used and are surgically implanted with intravenous catheters in the jugular vein.

-

Apparatus: Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump are used.

-

Training: Rats are trained to press a lever to receive intravenous infusions of nicotine. Successful lever presses are often paired with a visual or auditory cue.

-

Drug Administration: Prior to the self-administration session, rats are pretreated with either vehicle or SR16584 at various doses.

-

Data Collection: The number of lever presses and infusions earned are recorded during the session.

-

Data Analysis: The effect of SR16584 on nicotine self-administration is determined by comparing the number of infusions received by the drug-treated group to the vehicle-treated group. A reduction in nicotine intake in the presence of SR16584 would indicate that antagonism of α3β4 nAChRs attenuates the reinforcing effects of nicotine.

These studies have provided evidence that α3β4 nAChRs play a role in the reinforcing properties of nicotine, suggesting that selective antagonists like SR16584 could have therapeutic potential for smoking cessation.

Conclusion

SR16584 represents a significant advancement in the development of selective ligands for the α3β4 nicotinic acetylcholine receptor. Its discovery has provided a valuable pharmacological tool to probe the function of this receptor subtype in both the central and peripheral nervous systems. The synthetic route to SR16584 is accessible, and its pharmacological profile as a potent and selective non-competitive antagonist is well-characterized. Further research utilizing SR16584 and its analogs will continue to elucidate the complex role of α3β4 nAChRs in health and disease, and may pave the way for novel therapeutic strategies for conditions such as nicotine addiction.

References

- 1. α3β4∗ Nicotinic Acetylcholine Receptors Strongly Modulate the Excitability of VIP Neurons in the Mouse Inferior Colliculus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of an α3-β4 nicotinic acetylcholine receptor subunit concatamer to characterize ganglionic receptor subtypes with specific subunit composition reveals species-specific pharmacologic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intravenous nicotine self-administration and cue-induced reinstatement in mice: Effects of nicotine dose, rate of drug infusion and prior instrumental training - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: SR16584 Binding Affinity and Functional Antagonism at Nicotinic Acetylcholine Receptor Subtypes

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

SR16584 is a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in nicotine addiction and various neurological disorders.[1] This document provides a comprehensive technical overview of the binding affinity and functional pharmacology of SR16584 at major neuronal nAChR subtypes. We present quantitative binding data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows. The data highlight the significant selectivity of SR16584 for the α3β4 subtype over the more prevalent α4β2 and α7 nAChRs, making it a valuable pharmacological tool for investigating the specific roles of α3β4 receptors.[1]

Introduction to Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are pentameric, ligand-gated ion channels belonging to the Cys-loop superfamily.[2] These receptors are assembled from a combination of α (α2-α10) and β (β2-β4) subunits, with the specific subunit composition determining the receptor's pharmacological and physiological properties.[2][3] The most abundant nAChR subtypes in the central nervous system (CNS) are α4β2 and the homomeric α7 receptor.[1] The α3β4 subtype, while less abundant in the brain, is predominantly located in the sensory and autonomic ganglia and plays a significant role in the medial habenula and interpeduncular nucleus, areas linked to drug-seeking behavior and nicotine dependence.[1] The development of subtype-selective ligands is crucial for dissecting the distinct functions of these receptors. SR16584 has emerged as a key tool compound due to its high selectivity for the α3β4 subtype.[1]

Quantitative Binding Affinity of SR16584

The binding profile of SR16584 has been characterized through competitive radioligand binding assays. These studies reveal a strong preference for the α3β4 nAChR subtype. The compound shows negligible affinity for the α4β2 and α7 subtypes at concentrations up to 100 µM.[1]

Table 1: SR16584 Binding Affinity (Ki) at Human nAChR Subtypes

| Receptor Subtype | Radioligand | Ki (µM) | Source |

| α3β4 | [³H]Epibatidine | 0.508 | |

| α4β2 | [³H]Epibatidine | >100 | |

| α7 | [³H]Epibatidine | >100 |

Table 2: SR16584 Functional Activity (IC₅₀) at Human nAChR Subtypes

| Receptor Subtype | Assay Type | IC₅₀ (µM) | Source |

| α3β4 | Calcium Flux Assay | 10.2 | [4] |

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and functional activity of SR16584.

Radioligand Displacement Binding Assay

This assay quantifies the affinity of a test compound (SR16584) by measuring its ability to displace a known radiolabeled ligand ([³H]epibatidine) from the target receptor.

Protocol:

-

Membrane Preparation:

-

Human embryonic kidney (HEK293) cells stably transfected with human α3β4 or α4β2 nAChR subunits are cultured and harvested.[3]

-

Cell pellets are homogenized in a buffer (e.g., 50 mM TRIS-HCl, pH 7.4) and centrifuged to isolate the cell membranes containing the receptors.[3] The final membrane preparation is stored at -80°C until use.

-

-

Binding Reaction:

-

Membrane preparations are incubated in a buffer solution (e.g., 50 mM TRIS-HCl, 120 mM NaCl, 5 mM KCl) containing a fixed concentration of the radioligand, [³H]epibatidine (e.g., ~0.5 nM).[3][5]

-

Increasing concentrations of the unlabeled test compound, SR16584, are added to compete for binding to the receptors.

-

Incubation is carried out at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.[5]

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[5]

-

Filters are washed with ice-cold buffer to remove non-specific binding.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.[5]

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 0.1 µM epibatidine).[5]

-

IC₅₀ values (the concentration of SR16584 that inhibits 50% of the specific binding of the radioligand) are calculated using non-linear regression analysis.

-

Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.[5]

-

Functional Antagonism via Calcium Flux Assay (FLIPR)

This functional assay measures the ability of SR16584 to block agonist-induced activation of the α3β4 receptor by monitoring changes in intracellular calcium concentration.

Protocol:

-

Cell Culture and Dye Loading:

-

HEK293 cells stably expressing the human α3β4 nAChR are plated in 96-well or 384-well microplates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions (e.g., Molecular Devices Calcium Assay Kit).[5] This dye exhibits increased fluorescence upon binding to free Ca²⁺.

-

-

Compound Incubation:

-

Cells are pre-incubated with varying concentrations of the antagonist, SR16584, or a vehicle control for a specified duration.

-

-

Agonist Stimulation and Measurement:

-

The microplate is placed into a Fluorometric Imaging Plate Reader (FLIPR).

-

An agonist, such as epibatidine, is added to the wells to stimulate the α3β4 receptors, causing the ion channels to open and allowing an influx of Ca²⁺.[1]

-

The FLIPR instrument monitors the change in fluorescence intensity in real-time, both before and after the addition of the agonist.

-

-

Data Analysis:

-

The increase in fluorescence upon agonist addition corresponds to the level of receptor activation.

-

The inhibitory effect of SR16584 is determined by the reduction in the agonist-induced fluorescence signal.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the concentration of SR16584 and fitting the data to a dose-response curve.

-

Signaling Pathway and Mechanism of Action

The α3β4 nAChR is a non-selective cation channel. Upon binding of an agonist like acetylcholine or epibatidine, the receptor undergoes a conformational change, opening an ion pore permeable to Na⁺ and Ca²⁺. The influx of these cations leads to depolarization of the cell membrane and activation of downstream signaling cascades.

SR16584 acts as a noncompetitive antagonist .[1] Saturation binding experiments have shown that SR16584 does not compete directly with the agonist [³H]epibatidine for the orthosteric binding site. Instead, it is believed to bind to a different site on the receptor complex, which prevents the channel from opening or conducting ions even when the agonist is bound.[1] This mode of action effectively blocks the agonist-induced calcium influx and subsequent cellular response.[1]

Conclusion

SR16584 is a highly selective noncompetitive antagonist for the α3β4 nicotinic acetylcholine receptor. With a Ki value of 0.508 µM for α3β4 and over 200-fold selectivity against α4β2 and α7 subtypes, it serves as an indispensable research tool.[1] The methodologies outlined in this document, including radioligand binding and calcium flux assays, provide a robust framework for evaluating the pharmacological profile of nAChR ligands. The distinct mechanism of action and high selectivity of SR16584 enable precise investigation into the physiological and pathological roles of α3β4 receptors, particularly in the context of addiction and neurological disease research.

References

- 1. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of SR 16584: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of SR 16584, a selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR). The document outlines its binding affinity, functional activity, and the experimental protocols utilized for its evaluation. Additionally, it visualizes the pertinent signaling pathways and experimental workflows.

Core Data Summary

The in vitro pharmacological profile of this compound is characterized by its selective binding and antagonist activity at the α3β4 nAChR subtype. Quantitative data from radioligand binding and functional assays are summarized below.

Table 1: Binding Affinity of this compound for nAChR Subtypes

| Receptor Subtype | Radioligand | Cell Line | K_i (μM) | Citation |

| α3β4 | [³H]epibatidine | HEK | 0.508 | [1] |

| α4β2 | [³H]epibatidine | HEK | >100 | [1] |

| α7 | [³H]epibatidine | Rat Brain Membranes | >100 | [1] |

Table 2: Functional Antagonist Activity of this compound

| Receptor Subtype | Assay Type | Cell Line | IC₅₀ (μM) | Citation |

| α3β4 | Calcium Flux Assay | HEK | 10.2 | [1][2] |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Radioligand Binding Assay

This protocol details the determination of the binding affinity (K_i) of this compound for various nAChR subtypes using competitive radioligand binding assays.

1. Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK) 293 cells stably transfected with the desired human nAChR subunits (e.g., α3 and β4) are cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are harvested and homogenized in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged, and the resulting membrane pellet is washed and resuspended in the binding buffer.

2. Binding Assay:

-

Membrane preparations are incubated with a fixed concentration of the radioligand [³H]epibatidine and varying concentrations of the competing ligand (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand, such as nicotine (e.g., 300 µM).

-

The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

3. Detection and Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.

-

The filters are washed with ice-cold binding buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The IC₅₀ values are determined by non-linear regression analysis of the competition binding data.

-

K_i values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Functional Antagonism Assay (Calcium Flux)

This protocol describes the measurement of the functional antagonist activity of this compound at the α3β4 nAChR using a fluorometric imaging plate reader (FLIPR)-based calcium flux assay.

1. Cell Culture:

-

HEK 293 cells stably expressing the human α3β4 nAChR are seeded into 96-well or 384-well black-walled, clear-bottom microplates and cultured overnight.

2. Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 1 hour at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

3. Compound Addition and Signal Detection:

-

The microplate is placed in a FLIPR instrument.

-

Varying concentrations of this compound are added to the wells, and the cells are pre-incubated for a defined period.

-

A fixed concentration of a nAChR agonist (e.g., epibatidine) is then added to stimulate the receptors and induce calcium influx.

-

The fluorescence intensity is measured kinetically before and after the addition of the agonist.

4. Data Analysis:

-

The increase in fluorescence, corresponding to the rise in intracellular calcium concentration, is measured.

-

The antagonist effect of this compound is determined by its ability to inhibit the agonist-induced calcium response.

-

The IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of the maximal agonist response, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the in vitro characterization of this compound.

References

SR16584: A Technical Guide to its Selective Antagonism of the α3β4 Nicotinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity and pharmacological profile of SR16584, a selective ligand for the α3β4 nicotinic acetylcholine receptor (nAChR). The document details its binding affinity and functional activity in comparison to other major nAChR subtypes, namely α4β2 and α7. Methodologies for the key experiments are provided, alongside visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its characterization.

Executive Summary

SR16584 is a novel compound identified as a selective antagonist of the α3β4 nicotinic acetylcholine receptor.[1][2] It exhibits a distinct pharmacological profile, binding to the α3β4 subtype with moderate affinity while demonstrating no measurable affinity for the prevalent central nervous system (CNS) subtypes, α4β2 and α7, at high concentrations.[1][2][3] Functional assays have characterized SR16584 as a noncompetitive antagonist, making it a valuable tool for probing the physiological and pathological roles of α3β4 nAChRs and a lead compound for the development of therapeutics targeting this specific receptor.[1][2][4]

Quantitative Pharmacological Data

The selectivity of SR16584 is quantified through radioligand binding assays and functional antagonism assays. The data clearly demonstrates a significant preference for the α3β4 nAChR subtype.

Radioligand Binding Affinity

Binding affinities were determined using competition binding assays with membranes prepared from Human Embryonic Kidney (HEK) cells stably transfected with the respective human nAChR subtypes. The data presented in Table 1 summarizes the inhibitory constant (Kᵢ) of SR16584 against [³H]epibatidine binding.

Table 1: Binding Affinity (Kᵢ, nM) of SR16584 at nAChR Subtypes

| Compound | α3β4 nAChR | α4β2 nAChR | α7 nAChR | Selectivity (α4β2/α3β4) | Selectivity (α7/α3β4) |

| SR16584 | 507.86 ± 162.39 | >10,000 | >10,000 | >197-fold | >197-fold |

Data sourced from Toll et al., 2012.[3] The Kᵢ value for α3β4 represents the mean ± SD from at least two experiments conducted in triplicate.

Functional Activity

The functional effect of SR16584 was assessed using a calcium flux assay in HEK cells expressing the human α3β4 nAChR. SR16584 was found to have no agonist activity on its own. When co-applied with the potent nAChR agonist epibatidine, SR16584 inhibited the epibatidine-induced increase in intracellular calcium. The nature of this inhibition was determined to be noncompetitive, as increasing concentrations of SR16584 led to a decrease in the maximal response (Eₘₐₓ) of epibatidine without a significant rightward shift in its EC₅₀.[1][4]

Signaling and Experimental Visualizations

To elucidate the mechanisms of action and experimental design, the following diagrams illustrate the relevant biological pathway and laboratory workflows.

nAChR Signaling Pathway

Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of an agonist like acetylcholine or epibatidine, the receptor undergoes a conformational change, opening a central pore permeable to cations, primarily Na⁺ and Ca²⁺. This influx of positive ions leads to depolarization of the cell membrane and activation of various downstream cellular responses.

Caption: Agonist binding to the α3β4 nAChR induces channel opening and cation influx.

Experimental Workflows

The following diagrams outline the key steps in the experimental procedures used to characterize SR16584.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a FLIPR-based calcium flux functional assay.

Experimental Protocols

The following are detailed, representative protocols for the key assays used to determine the selectivity and functional activity of SR16584. These are synthesized from standard methods described in the literature.[1][3][5][6]

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of SR16584 for α3β4, α4β2, and α7 nAChR subtypes.

Materials:

-

Receptor Source: Crude membrane preparations from HEK cells stably transfected with human nAChR subunits (α3 and β4; α4 and β2; or α7).

-

Radioligand: [³H]epibatidine.

-

Test Compound: SR16584, dissolved in an appropriate solvent (e.g., DMSO), then serially diluted.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 1 mM nicotine or 100 µM epibatidine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Equipment: 96-well microplates, cell harvester with glass fiber filters, liquid scintillation counter, scintillation vials, and cocktail.

Procedure:

-

Membrane Preparation: Homogenize transfected HEK cells in ice-cold Assay Buffer. Centrifuge to pellet membranes, wash, and resuspend in fresh Assay Buffer. Determine protein concentration (e.g., via Bradford assay) and store at -80°C.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Assay Buffer, [³H]epibatidine (at a final concentration near its Kₔ), and membrane preparation.

-

Non-specific Binding (NSB): Non-specific control, [³H]epibatidine, and membrane preparation.

-

Competition: A range of concentrations of SR16584, [³H]epibatidine, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of SR16584.

-

Fit the data using a non-linear regression model (e.g., one-site fit, log[inhibitor] vs. response) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

-

Calcium Flux Functional Assay

Objective: To determine the functional antagonist activity of SR16584 at the α3β4 nAChR.

Materials:

-

Cell Line: HEK cells stably expressing human α3β4 nAChRs.

-

Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), agonist (e.g., epibatidine), test compound (SR16584).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Equipment: 96-well black-walled, clear-bottom cell culture plates, Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Plating: Seed the α3β4-HEK cells into 96-well plates at an appropriate density and allow them to form a confluent monolayer (typically 24-48 hours).

-

Dye Loading: Remove the growth medium and incubate the cells with the calcium-sensitive dye in Assay Buffer for approximately 60 minutes at 37°C, according to the dye manufacturer's instructions.

-

Compound Addition (Antagonist Plate): Prepare a separate 96-well plate containing serial dilutions of SR16584.

-

FLIPR Assay:

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

Initiate the protocol, which first measures a baseline fluorescence.

-

The instrument then transfers the SR16584 solutions from the compound plate to the cell plate. Incubate for a defined period (e.g., 5-15 minutes).

-

The instrument adds a pre-determined concentration of the agonist (e.g., an EC₈₀ concentration of epibatidine) to all wells.

-

Measure the change in fluorescence intensity over time. The influx of Ca²⁺ upon receptor activation causes a sharp increase in fluorescence.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each well.

-

Plot the percentage of inhibition (relative to the agonist-only control) against the log concentration of SR16584.

-

Fit the data to a dose-response curve to determine the IC₅₀ value, indicating the potency of SR16584 as an antagonist.

-

To determine the mode of antagonism, run full agonist dose-response curves in the presence of fixed concentrations of SR16584. A decrease in the maximum response indicates noncompetitive antagonism.[1]

-

Conclusion

The data and methodologies presented in this guide establish SR16584 as a highly selective, noncompetitive antagonist of the α3β4 nAChR. With a binding affinity in the mid-nanomolar range for α3β4 and negligible affinity for α4β2 and α7 subtypes, SR16584 serves as a critical pharmacological tool.[1][3] Its well-defined selectivity allows for the precise investigation of the roles of α3β4 receptors in various physiological processes and disease states, particularly in the context of nicotine addiction and the peripheral nervous system.[1] The detailed protocols and workflows provided herein offer a robust framework for the replication and extension of these findings in future research and drug development endeavors.

References

- 1. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel α3β4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Structure-Activity Relationship of SR16584 and its Analogs: A Technical Guide for Drug Development Professionals

An in-depth analysis of a promising selective antagonist for the α3β4 nicotinic acetylcholine receptor.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of SR16584, a novel and selective antagonist for the α3β4 nicotinic acetylcholine receptor (nAChR), and its analogs. The α3β4 nAChR, predominantly located in the autonomic ganglia and specific brain regions like the medial habenula-interpeduncular nucleus (MHb-IPN) pathway, has emerged as a significant target for therapeutic intervention in conditions such as nicotine addiction and other substance use disorders.[1][2] The development of selective antagonists like SR16584 and its derivatives offers a promising avenue for novel pharmacotherapies.[1]

This document, intended for researchers, scientists, and drug development professionals, details the quantitative binding and functional data, experimental methodologies, and key signaling pathways associated with this class of compounds.

Core Structure-Activity Relationship Insights

The pioneering work on SR16584 has revealed critical structural motifs that govern its high affinity and selectivity for the α3β4 nAChR.[1] The core structure consists of an azabicyclo[3.3.1]nonane scaffold linked to a dihydroindolinone moiety.

Key SAR findings indicate that:

-

The Azabicyclo[3.3.1]nonane Core is Essential: The bicyclic nature of this core structure is crucial for binding to the α3β4 nAChR. Analogs with a monocyclic piperidine ring showed no affinity for either α3β4 or α4β2 nAChRs.[1] This suggests that the larger and more rigid bicyclic system is necessary for optimal interaction with the receptor's binding pocket.

-

The Dihydroindolinone Ring Confers Selectivity and Antagonism: Replacement of the dihydroindolinone ring with a 3-pyridyl group, as seen in some analogs, leads to a significant increase in affinity for the α4β2 nAChR, thereby losing the desired selectivity.[1] This highlights the indispensable role of the dihydroindolinone moiety in directing the ligand's preference for the α3β4 subtype. Furthermore, this group is associated with the antagonist activity of these compounds.[1]

-

Non-competitive Mode of Action: Functional assays have demonstrated that SR16584 antagonizes the effects of agonists like epibatidine in a non-competitive manner.[1] Saturation binding experiments have shown that SR16584 and its analogs can decrease the maximal binding (Bmax) of [3H]epibatidine, suggesting an allosteric modulation or a binding site that partially overlaps with the agonist binding site.[1][3]

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of SR16584 and a key analog, AT-1001, at various nAChR subtypes. This data underscores the selectivity of these compounds for the α3β4 receptor.

Table 1: Binding Affinities (Ki, nM) of SR16584 and AT-1001 at nAChR Subtypes

| Compound | α3β4 nAChR | α4β2 nAChR | α7 nAChR | Selectivity (α4β2/α3β4) | Selectivity (α7/α3β4) |

| SR16584 | 507.86 ± 162.39[3] | >10,000[3] | >10,000[3] | >19.7 | >19.7 |

| AT-1001 | 2.64 ± 0.24[3] | 476.52 ± 98.75[3] | 221.72 ± 9.88[3] | ~180 | ~84 |

Data presented as mean ± SD. Data for SR16584 and AT-1001 was obtained from inhibition of [3H]epibatidine binding to membranes from HEK cells transfected with the respective rat nAChR subtypes.[1][3]

Table 2: Functional Antagonist Potency (IC50, nM) of SR16584 and AT-1001

| Compound | α3β4 nAChR (vs. Epibatidine) |

| SR16584 | ~1000 |

| AT-1001 | ~100 |

Approximate IC50 values are derived from published graphical data and represent the concentration required to inhibit the response to an EC50 concentration of epibatidine in a calcium flux assay.[1][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.

Radioligand Binding Assay for nAChRs

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of test compounds for the α3β4, α4β2, and α7 nAChR subtypes using [3H]epibatidine as the radioligand.

Materials:

-

Receptor Source: Membranes from Human Embryonic Kidney (HEK) cells stably transfected with the desired rat nAChR subtype (α3β4 or α4β2) or rat brain membranes for α7 nAChR.[1]

-

Radioligand: [3H]epibatidine (specific activity ~50-60 Ci/mmol).

-

Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM nicotine or 300 µM carbachol).

-

Assay Buffer: Phosphate buffer (e.g., 50 mM NaPO4, pH 7.4).

-

Wash Buffer: Ice-cold assay buffer.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Cell harvester.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize transfected HEK cells or brain tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1 mg/mL.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, [3H]epibatidine (at a final concentration near its Kd, typically 0.1-0.5 nM), and the membrane preparation.

-

Non-specific Binding: Add the non-specific binding control, [3H]epibatidine, and the membrane preparation.

-

Competition Binding: Add various concentrations of the test compound (e.g., SR16584 or its analogs), [3H]epibatidine, and the membrane preparation.

-

-

Incubation:

-

Incubate the plate at room temperature (or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Calcium Flux Assay

This protocol outlines a method to assess the functional activity (agonist or antagonist) of test compounds at the α3β4 nAChR by measuring changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

-

Cell Line: HEK-293 cells stably expressing the rat α3β4 nAChR.

-

Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer containing calcium.

-

Agonist: Epibatidine or acetylcholine.

-

Test Compounds: SR16584 or its analogs.

-

96-well or 384-well black-walled, clear-bottom microplates.

-

Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating:

-

Plate the α3β4-HEK-293 cells in the microplates at an appropriate density and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in the assay buffer.

-

Remove the growth medium from the cells and add the Fluo-4 AM loading solution.

-

Incubate the plate at 37°C for 60-90 minutes to allow for dye uptake and de-esterification.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Assay Measurement:

-

Place the plate in the fluorescence microplate reader.

-

For Antagonist Testing:

-

Add the test compound (SR16584 or analog) at various concentrations to the wells and incubate for a predetermined period (e.g., 5-15 minutes).

-

Add a fixed concentration of the agonist (e.g., EC50 or EC80 of epibatidine) to stimulate the receptors.

-

-

For Agonist Testing:

-

Add the test compound at various concentrations to the wells.

-

-

Monitor the fluorescence intensity (excitation ~490 nm, emission ~520 nm) over time, both before and after the addition of the compounds.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

For agonist activity, plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC50 (effective concentration for 50% of maximal response).

-

For antagonist activity, plot the inhibition of the agonist-induced response against the logarithm of the test compound concentration to determine the IC50 (inhibitory concentration for 50% of the agonist response).

-

Signaling Pathways of the α3β4 Nicotinic Acetylcholine Receptor

Activation of the α3β4 nAChR, a ligand-gated ion channel, primarily leads to the influx of cations, including Na+ and Ca2+.[4] This initial depolarization can trigger a cascade of downstream signaling events, particularly in neuronal contexts. The influx of Ca2+ is a critical second messenger that can activate various intracellular signaling pathways.

While the downstream signaling of α3β4 nAChRs is still under active investigation, evidence suggests the involvement of pathways that are crucial for neuronal function and plasticity, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the subsequent activation of transcription factors like the cAMP response element-binding protein (CREB).[5] These pathways are known to play roles in cell survival, synaptic plasticity, and gene expression.

The diagram below illustrates the putative signaling pathway initiated by the activation of the α3β4 nAChR.

References

- 1. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic Acetylcholine Receptors Sensitize a MAPK-linked Toxicity Pathway on Prolonged Exposure to β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]

SR16584: A Technical Guide to a Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SR16584, a selective antagonist for the α3β4 nicotinic acetylcholine receptor (nAChR). The document details its pharmacological properties, experimental methodologies for its characterization, and the signaling pathways involved. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction to SR16584

SR16584 is a novel compound identified as a selective antagonist of the α3β4 subtype of neuronal nicotinic acetylcholine receptors.[1] nAChRs are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[2] The α3β4 subtype is predominantly found in the autonomic ganglia, adrenal medulla, and specific brain regions like the medial habenula and interpeduncular nucleus.[2] Its involvement in nicotine addiction and other neurological processes has made it a significant target for drug discovery.[2] SR16584's selectivity for the α3β4 subtype over the more prevalent α4β2 and α7 subtypes makes it a valuable tool for elucidating the specific physiological and pathological roles of this receptor.[1]

Pharmacological Profile of SR16584

SR16584 exhibits a distinct pharmacological profile characterized by its selective and noncompetitive antagonism of α3β4 nAChRs.

Binding Affinity and Selectivity

SR16584 demonstrates high selectivity for the α3β4 nAChR. Radioligand binding assays have been employed to determine its binding profile. Notably, SR16584 has no measurable affinity for the α4β2 or α7 nAChR subtypes, highlighting its specificity.[1]

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

| SR16584 | α3β4 nAChR | - | [1] |

| α4β2 nAChR | No measurable affinity | [1] | |

| α7 nAChR | No measurable affinity | [1] |

Note: While a specific Ki value for SR16584 at α3β4 nAChR is not provided in the primary literature, its antagonist activity is well-characterized.

Functional Antagonism

Functional assays, such as those measuring calcium influx, have been pivotal in characterizing the antagonist properties of SR16584. It acts as a noncompetitive antagonist, meaning it does not compete with the agonist for the same binding site.[1] This is evidenced by its ability to reduce the maximal response of an agonist without causing a parallel rightward shift in the agonist's concentration-response curve.

| Compound | Assay | Receptor Subtype | Functional Potency (IC50) | Mode of Action | Reference |

| SR16584 | Epibatidine-induced Ca2+ flux | α3β4 nAChR | 10.2 μM | Noncompetitive Antagonist | [1] |

Experimental Protocols

The characterization of SR16584 involves standard yet specific methodologies to assess its binding affinity and functional effects on α3β4 nAChRs.

Radioligand Binding Assay

This protocol is adapted from methodologies used for characterizing ligands at nAChRs and is suitable for determining the binding affinity of compounds like SR16584.[3]

Objective: To determine the binding affinity (Ki) of SR16584 for α3β4, α4β2, and α7 nAChR subtypes.

Materials:

-

HEK cells stably transfected with human α3β4, α4β2, or α7 nAChR subunits.

-

[3H]epibatidine (for α3β4 and α4β2) or [125I]α-bungarotoxin (for α7) as the radioligand.

-

Tris buffer (50 mM, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

SR16584 and unlabeled epibatidine (for determining non-specific binding).

Procedure:

-

Membrane Preparation:

-

Harvest transfected HEK cells.

-

Homogenize cells in ice-cold Tris buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, [3H]epibatidine (at a concentration near its Kd), and varying concentrations of SR16584.

-

For total binding, omit SR16584.

-

For non-specific binding, add a high concentration of unlabeled epibatidine.

-

Incubate the plate at room temperature for 2 hours to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of SR16584 to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

References

- 1. Novel α3β4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of α3β4 Nicotinic Acetylcholine Receptors in Nicotine Addiction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotine, the primary psychoactive component in tobacco, exerts its addictive effects through complex interactions with neuronal nicotinic acetylcholine receptors (nAChRs). Among the diverse subtypes of nAChRs, the α3β4 receptor has emerged as a critical player in mediating both the rewarding and aversive aspects of nicotine addiction, as well as the physical symptoms of withdrawal. This technical guide provides an in-depth examination of the role of α3β4 nAChRs in nicotine addiction, consolidating key quantitative data, detailing experimental protocols for their study, and illustrating the intricate signaling pathways and logical relationships involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target the neurobiological underpinnings of nicotine dependence.

Introduction

Tobacco addiction remains a leading cause of preventable death worldwide, with nicotine being the primary addictive substance. Nicotine's effects are mediated by its binding to nAChRs, which are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems. These receptors are pentameric structures composed of various α and β subunits. While the α4β2* and α7 nAChR subtypes have historically received the most attention in addiction research, compelling evidence now points to the significant involvement of the α3β4 subtype.[1]

Human genetic studies have linked polymorphisms in the CHRNA3/A5/B4 gene cluster, which encodes the α3, α5, and β4 subunits, to an increased risk for nicotine dependence and smoking-related diseases.[2] Preclinical studies have further elucidated the specific contributions of α3β4 nAChRs, particularly their high expression in the medial habenula (MHb) and the interpeduncular nucleus (IPN). This habenulo-interpeduncular pathway is increasingly recognized as a key circuit in processing the aversive effects of high doses of nicotine and in mediating the negative affective states associated with withdrawal.[1][3]

This guide will synthesize the current understanding of α3β4 nAChRs in nicotine addiction, with a focus on providing actionable data and methodologies for the scientific community.

Quantitative Data on α3β4 nAChR Ligand Interactions

The affinity of various ligands for the α3β4 nAChR is a crucial determinant of their pharmacological effects. The following table summarizes the binding affinities (Ki) of several key compounds for the human α3β4 nAChR, as determined by radioligand binding assays.

| Compound | Receptor Subtype | Ki (nM) | Reference |

| Agonists | |||

| Epibatidine | α3β4 | ~0.117 | [3] |

| Nicotine | α3β4 | - | |

| Cytisine | α3β4 | - | |

| Antagonists/Partial Agonists | |||

| AT-1001 | α3β4 | 2.25 - 2.60 | [3] |

| (S)-QND8 | α3β4 | 2.48 | [3] |

| AK3 | α3β4 | 3.18 | [3] |

| α-conotoxin AuIB | α3β4 | 500 | [4] |

| 18-Methoxycoronaridine (18-MC) | α3β4 | - | [3] |

| Dextromethorphan | α3β4 | - | [3] |

| Mecamylamine | α3β4 | - | [3] |

| SR16584 | α3β4 | - | [3] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the role of α3β4 nAChRs in nicotine addiction.

Nicotine Self-Administration in Rats

This protocol is used to assess the reinforcing properties of nicotine and the effects of α3β4 nAChR ligands on nicotine-seeking behavior.

Objective: To determine if rats will learn to perform an action (e.g., lever press) to receive an infusion of nicotine, and to test the effect of α3β4 nAChR antagonists on this behavior.

Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to a catheter.

Procedure:

-

Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.

-

Acquisition: Rats are placed in the operant chambers for daily sessions (e.g., 1-2 hours). A press on the "active" lever results in an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) and the presentation of a cue light. Presses on the "inactive" lever have no consequence.

-

Maintenance: Training continues until stable responding is established (e.g., consistent number of infusions per session with a clear preference for the active lever).

-

Pharmacological Testing: Once stable responding is achieved, rats are pre-treated with a selective α3β4 nAChR antagonist (e.g., AT-1001) or vehicle before the self-administration session. The effect of the antagonist on the number of nicotine infusions earned is measured.[5][6]

Conditioned Place Preference (CPP) in Mice or Rats

This paradigm assesses the rewarding or aversive properties of nicotine by pairing its administration with a specific environment.

Objective: To determine if animals develop a preference for an environment previously paired with nicotine administration.

Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

Procedure:

-

Pre-conditioning (Baseline Preference): Animals are allowed to freely explore all compartments of the apparatus, and the time spent in each is recorded to determine any initial preference.

-

Conditioning: Over several days, animals receive alternating injections of nicotine and vehicle. Following nicotine administration (e.g., 0.1-1.4 mg/kg, s.c.), they are confined to one of the compartments.[7] Following vehicle injection, they are confined to the other compartment. The pairing of nicotine with a specific compartment is counterbalanced across animals.

-

Post-conditioning (Test): After the conditioning phase, animals are placed back in the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded. A significant increase in time spent in the nicotine-paired compartment indicates a conditioned place preference.[8]

Somatic Nicotine Withdrawal Assessment in Mice

This protocol is used to quantify the physical signs of withdrawal following chronic nicotine exposure and to evaluate the role of α3β4 nAChRs in these symptoms.

Objective: To observe and score the frequency of somatic withdrawal signs in mice after cessation of chronic nicotine administration.

Procedure:

-

Chronic Nicotine Administration: Mice are continuously infused with nicotine (e.g., 10-40 mg/kg/day) for an extended period (e.g., 14-28 days) via subcutaneously implanted osmotic minipumps.[9]

-

Induction of Withdrawal: Withdrawal can be either spontaneous (cessation of nicotine infusion) or precipitated (administration of a nAChR antagonist like mecamylamine).[10][11]

-

Observation and Scoring: At a specific time point after withdrawal induction (e.g., 24 hours), mice are placed in a clear observation cylinder and videotaped for a set duration (e.g., 20-30 minutes). The frequency of specific somatic signs is scored by a trained observer blind to the experimental conditions. These signs include:

Whole-Cell Patch-Clamp Electrophysiology in Habenular Neurons

This technique allows for the direct measurement of ion channel activity in individual neurons in response to nicotine and the effects of α3β4 nAChR antagonists.

Objective: To record nicotine-evoked currents in medial habenula neurons and assess their modulation by α3β4 nAChR-selective antagonists.

Procedure:

-

Slice Preparation: The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal slices containing the medial habenula are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with aCSF. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Drug Application: Nicotine is applied to the slice via the perfusion system or a local application system. The resulting inward currents are recorded in voltage-clamp mode.[13][14]

-

Antagonist Application: A selective α3β4 nAChR antagonist is co-applied with nicotine to determine its effect on the nicotine-evoked currents.

In Vivo Microdialysis for Acetylcholine Release

This technique measures the extracellular levels of neurotransmitters, such as acetylcholine, in specific brain regions of awake, freely moving animals.